ABT-100
Overview
Description
A-409100 is a second-generation farnesyltransferase inhibitor with a promising preclinical profile . Farnesyltransferase inhibitors are a class of compounds that inhibit the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This modification is crucial for the proper functioning of several proteins, including those involved in cell signaling and growth. A-409100 has shown potential in various scientific research applications, particularly in the fields of oncology and molecular biology.
Preparation Methods
The synthetic routes and reaction conditions for A-409100 involve several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The industrial production methods for A-409100 are designed to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly available. general methods for synthesizing farnesyltransferase inhibitors typically involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization.
Chemical Reactions Analysis
A-409100 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Scientific Research Applications
A-409100 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein function.
Biology: Employed in cell biology studies to investigate the role of farnesylated proteins in cell signaling and growth.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve aberrant farnesyltransferase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting farnesyltransferase.
Mechanism of Action
The mechanism of action of A-409100 involves the inhibition of the enzyme farnesyltransferase. This enzyme is responsible for the addition of a farnesyl group to specific proteins, a process known as farnesylation. Farnesylation is essential for the proper localization and function of these proteins. By inhibiting farnesyltransferase, A-409100 prevents the farnesylation of target proteins, thereby disrupting their function and leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the inhibition of farnesyltransferase can block the growth of cancer cells.
Comparison with Similar Compounds
A-409100 is compared with other farnesyltransferase inhibitors, such as tipifarnib and lonafarnib. While all these compounds share the common mechanism of inhibiting farnesyltransferase, A-409100 has shown a more promising preclinical profile, including better potency and selectivity . Similar compounds include:
Tipifarnib: Another farnesyltransferase inhibitor used in clinical trials for cancer treatment.
Lonafarnib: A farnesyltransferase inhibitor with applications in treating progeria and certain cancers.
A-409100’s uniqueness lies in its improved efficacy and reduced side effects compared to other farnesyltransferase inhibitors.
Properties
IUPAC Name |
4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVRFNVTLGKMZ-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196377 | |
Record name | ABT-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450839-40-4 | |
Record name | ABT-100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-100 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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